Ribavirin - 36791-04-5

Ribavirin

Catalog Number: EVT-280468
CAS Number: 36791-04-5
Molecular Formula: C8H12N4O5
Molecular Weight: 244.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) is a synthetic nucleoside analogue [ [] https://www.semanticscholar.org/paper/0718239fdacb97a9ca0bb08ad9557d80989a45a6 ] with a broad spectrum of activity against both RNA and DNA viruses [ [], [], [] https://www.semanticscholar.org/paper/07f074512d65224773f6df9a6a56ce219f419288, https://www.semanticscholar.org/paper/0718239fdacb97a9ca0bb08ad9557d80989a45a6, https://www.semanticscholar.org/paper/0376d64ed01fa637fc7dea6e1ccbf5c021e46b9b ]. Its antiviral activity was first described in the 1970s. It is classified as a guanosine analogue [ [] https://www.semanticscholar.org/paper/07f074512d65224773f6df9a6a56ce219f419288 ] due to its structural similarity to the naturally occurring nucleoside guanosine.

Mechanism of Action
  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is a key enzyme in the purine nucleotide biosynthesis pathway. Ribavirin triphosphate, the active form of the drug, competitively inhibits IMPDH, leading to a depletion of intracellular guanosine triphosphate (GTP) pools [ [] https://www.semanticscholar.org/paper/06ff451d135bd5fc14d621a38a6f72b786dedce6 ]. As GTP is essential for viral RNA synthesis, this inhibition directly impairs viral replication.

  • Lethal Mutagenesis: Ribavirin can be incorporated into viral RNA by viral RNA polymerases. Due to its ambiguous base-pairing properties, Ribavirin incorporation introduces mutations during viral replication. Accumulation of these mutations can lead to error catastrophe and viral extinction [ [] https://www.semanticscholar.org/paper/0376d64ed01fa637fc7dea6e1ccbf5c021e46b9b ].

  • Immunomodulatory Effects: Ribavirin has been shown to modulate the immune response, shifting the balance towards a Th1 response, which is associated with more effective viral clearance [ [], [] https://www.semanticscholar.org/paper/03902c739f75635853ae39cff225e99ed4b508a2, https://www.semanticscholar.org/paper/0376d64ed01fa637fc7dea6e1ccbf5c021e46b9b ].

Applications
    • The antiviral activity of Ribavirin against a wide range of viruses, including respiratory syncytial virus (RSV) [ [] https://www.semanticscholar.org/paper/0463833d1385f39d3a75df9e4030dece43e128b5 ], influenza virus [ [] https://www.semanticscholar.org/paper/0936c9b3b3f7f37837bb0b692ea5d44408e396ee ], hepatitis C virus (HCV) [ [] https://www.semanticscholar.org/paper/081ce359944aa20524ab8f3202d46a3e5a6c09e5 ], and Lassa virus [ [] https://www.semanticscholar.org/paper/02ed321dd3fa3e0591bf22bacfcf39a463df480a ].
    • Ribavirin has been evaluated in animal models of viral infections, such as mice infected with RSV [ [] https://www.semanticscholar.org/paper/038919c320037b00bec6ef44b0d4daa108e396ee ] or rats with experimental autoimmune encephalomyelitis (EAE) [ [] https://www.semanticscholar.org/paper/03b1900e9ab5cf938dd4b824bcffe8bb4e4a7309 ], to assess its efficacy, safety, and potential therapeutic benefits.

Interferon alfa-2b

    Relevance: Interferon alfa-2b is frequently mentioned in the provided papers as a component of combination therapies alongside ribavirin. Numerous studies investigate the efficacy and safety of this combination in treating HCV infection, particularly in patients with specific genotypes, treatment histories, and disease severities [, , , , , , , , , , , , , ].

Pegylated Interferon alfa-2a

    Relevance: This related compound is frequently mentioned in studies exploring treatment efficacy and durability in various HCV-infected populations. Research investigates its use in combination with ribavirin, comparing it to standard interferon and ribavirin regimens [, , ].

Sofosbuvir

    Relevance: The provided papers highlight sofosbuvir's emergence as a crucial component of HCV treatment regimens. Research investigates its efficacy in combination with ribavirin, often comparing these interferon-free or interferon-sparing regimens to previous standard therapies [, ].

Daclatasvir

    Relevance: Research explores the use of daclatasvir in combination with sofosbuvir and ribavirin as a highly effective HCV treatment strategy. Studies highlight the impact of this combination therapy on viral clearance and potential benefits over sofosbuvir plus ribavirin alone [].

Elbasvir

    Relevance: Elbasvir, in combination with grazoprevir with or without ribavirin, is investigated for its efficacy in treating HCV, particularly in patients with specific genotypes and prior treatment experiences [, , ].

Grazoprevir

    Relevance: The papers discuss the fixed-dose combination of elbasvir and grazoprevir, with or without ribavirin, as a treatment option for HCV infection [, , ].

1,2,4-Triazole-3-carboxamide (TC)

    Compound Description: 1,2,4-Triazole-3-carboxamide (TC) is the free base form of ribavirin. While it also exhibits antiviral activity against RNA and DNA viruses, its mechanism of action is not fully understood [].

    Relevance: This compound is highly relevant to ribavirin as it represents its free base form. Research investigates the potential metabolic pathways of TC to understand the synthesis of ribavirin and its active metabolites [].

Ribavirin-5'-phosphate

    Compound Description: Ribavirin-5'-phosphate is a phosphorylated derivative of ribavirin and is considered a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH) []. IMPDH is an enzyme involved in the biosynthesis of guanine nucleotides, essential for viral replication. Inhibition of IMPDH can disrupt viral nucleic acid synthesis and thus inhibit viral replication.

    Relevance: This compound is a key active metabolite of ribavirin. Research highlights its role in ribavirin's proposed mechanism of action against viruses by inhibiting IMPDH and interfering with viral nucleic acid synthesis [].

ICN 17261 (L-enantiomer of ribavirin)

    Compound Description: ICN 17261 is the L-enantiomer of ribavirin, meaning it has a mirrored structure. While ICN 17261 lacks direct antiviral activity, it retains immunomodulatory properties similar to ribavirin, such as promoting T-cell-mediated immune responses and potentially reducing liver injury []. Importantly, it shows a more favorable toxicity profile compared to ribavirin.

    Relevance: This compound, while structurally similar to ribavirin, highlights the possibility of separating its immunomodulatory effects from its antiviral and toxicological properties. Research on ICN 17261 suggests the potential for developing ribavirin analogs with improved safety profiles while retaining specific beneficial effects [].

Properties

CAS Number

36791-04-5

Product Name

Ribavirin

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide

Molecular Formula

C8H12N4O5

Molecular Weight

244.20 g/mol

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1

InChI Key

IWUCXVSUMQZMFG-AFCXAGJDSA-N

SMILES

O=C(C1=NN([C@@H]2O[C@H](CO)[C@@H](O)[C@H]2O)C=N1)N

Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Soluble
Water-soluble
Slightly soluble in alcohol.
In water, 142 mg/mL at 25 °C
3.32e+01 g/L

Synonyms

ICN 1229
ICN-1229
ICN1229
Rebetol
Ribamide
Ribamidil
Ribamidyl
Ribasphere
Ribavirin
Ribovirin
Tribavirin
Vilona
Viramide
Virazide
Virazole

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.